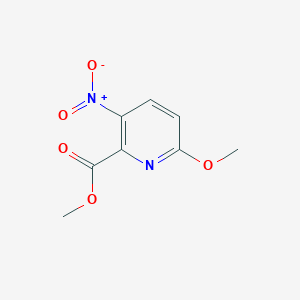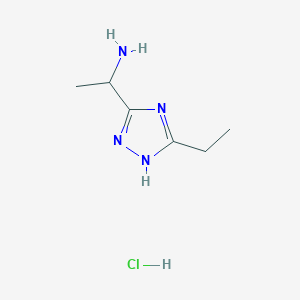
Methyl 6-methoxy-3-nitropicolinate
Descripción general
Descripción
“Methyl 6-methoxy-3-nitropicolinate” is an organic compound with the chemical formula C8H8N2O5 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 6-methoxy-3-nitropicolinate” can be represented by the InChI code:1S/C8H8N2O5/c1-14-6-4-3-5 (10 (12)13)7 (9-6)8 (11)15-2/h3-4H,1-2H3 . The molecular weight of the compound is 212.16 . Physical And Chemical Properties Analysis
“Methyl 6-methoxy-3-nitropicolinate” is a solid at room temperature . It has a molecular weight of 212.16 . The compound should be stored in a dry room .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Reissert-Kaufmann-type Reaction : This compound is involved in the Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates, leading to the formation of 2-cyano-4-nitropyridines and providing a new route for preparing nitropyridinecarboxylic acids from pyridine homologues (Matsumura, Ariga, & Ohfuji, 1970).
Synthesis of Quinoline Proton Sponges : It's used in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges (Dyablo et al., 2015).
Biological and Pharmaceutical Research
Antibacterial Agents : Research into the synthesis of amino/nitro substituted 3-arylcoumarins, which includes compounds with methoxy groups, demonstrated significant antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli (Matos et al., 2012).
Cancer Research : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a tubulin polymerization inhibitor, indicating its potential as an antiproliferative agent against human cancer cells (Minegishi et al., 2015).
Cardiovascular Agents : Isoquinolinol derivatives, including 4-nitroisoquinolin-3-ol derivatives, have been synthesized and evaluated as cardiovascular agents with both positive inotropic and peripheral vasodilating effects, suggesting their potential utility in cardiac emergencies (Kanojia et al., 1991).
Analytical and Spectroscopic Studies
- Fluorescent Probes for Hypoxic Cells : A compound involving 6-methoxyquinoline was developed as a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase in tumor cells (Feng et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-methoxy-3-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-6-4-3-5(10(12)13)7(9-6)8(11)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBPIKCXDRAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-3-nitropicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
amine hydrochloride](/img/structure/B1433123.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)




![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)


![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
